REACTION_CXSMILES
|
[H-].[Na+].[C:3]([O:11][CH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)(=[O:10])[CH2:4][C:5]([O:7][CH2:8][CH3:9])=[O:6].[F:19][C:20]1[CH:25]=[C:24](F)[CH:23]=[CH:22][C:21]=1[N+:27]([O-:29])=[O:28]>CN(C=O)C>[F:19][C:20]1[CH:25]=[C:24]([CH:4]([C:3]([O:11][CH2:12][C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=2)=[O:10])[C:5]([O:7][CH2:8][CH3:9])=[O:6])[CH:23]=[CH:22][C:21]=1[N+:27]([O-:29])=[O:28] |f:0.1|
|
Name
|
|
Quantity
|
17.8 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
445 mmol
|
Type
|
reactant
|
Smiles
|
C(CC(=O)OCC)(=O)OCC1=CC=CC=C1
|
Name
|
|
Quantity
|
280 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
48.9 mL
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC(=C1)F)[N+](=O)[O-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred at room temperature for 16 hours
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched with 2N hydrochloric acid (150 ml) to pH 3-4
|
Type
|
EXTRACTION
|
Details
|
then extracted ×2 with ether
|
Type
|
WASH
|
Details
|
The combined organics washed with 2× water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated to a yellow oil
|
Type
|
CUSTOM
|
Details
|
Purified by chromatography on silica gel eluting with 5% ethyl acetate in hexane
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=CC1[N+](=O)[O-])C(C(=O)OCC)C(=O)OCC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 32.3 mmol | |
YIELD: CALCULATEDPERCENTYIELD | 7.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |